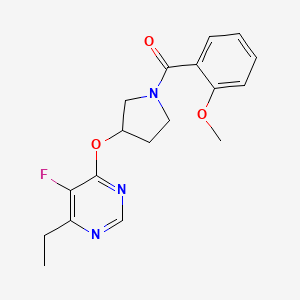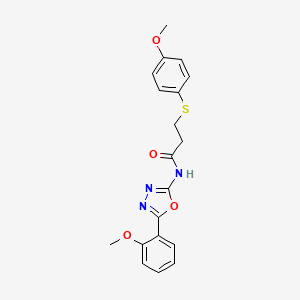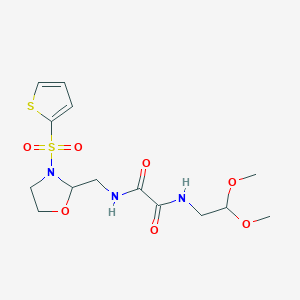
N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C14H21N3O7S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Weak Hydrogen Bonds and π-π Stacking Interactions
Research has explored the crystal structures of oxazolidin-2-ones, highlighting their utility as protective groups for 1,2-amino alcohols and chiral auxiliaries. These studies have unveiled the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which could be pivotal in understanding the stabilization mechanisms in molecular crystals and designing novel materials with specific electronic or optical properties (Nogueira et al., 2015).
Catalytic Systems and Amidation Reactions
The effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation reactions has been established, especially with less reactive (hetero)aryl chlorides. This discovery opens doors to its application in synthesizing a wide range of functionalized organic compounds, including pharmaceuticals and polymers, by facilitating efficient bond-forming processes (De, Yin, & Ma, 2017).
Orexin Receptor Mechanisms in Compulsive Behavior
Although focusing on a different derivative, the role of oxazolidinones in modulating orexin receptors has been studied, particularly in the context of compulsive food consumption and possibly related to stress or hyperarousal states. Such research might inform the development of treatments for various psychiatric disorders or eating disorders with a compulsive component, suggesting a potential therapeutic application for oxazolidinone derivatives in neuropsychiatric research (Piccoli et al., 2012).
Synthesis and Chemical Reactivity
The synthesis of serinal derivatives from oxazolidin-2-ones demonstrates the compound's versatility in organic synthesis, providing valuable intermediates for further chemical transformations. This research contributes to the broader understanding of oxazolidin-2-ones' reactivity and potential in synthesizing complex organic molecules (Garner & Park, 2003).
Chemical Reactivities and Self-Assembly
Studies on aminothiazole derivatives, while not directly related to the exact compound , shed light on the intriguing chemical reactivities and self-assembly processes that could be relevant for designing functional materials or studying molecular interactions (Phukan & Baruah, 2016).
Propriétés
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O7S2/c1-22-11(23-2)9-16-14(19)13(18)15-8-10-17(5-6-24-10)26(20,21)12-4-3-7-25-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFABQZOLWLRRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)

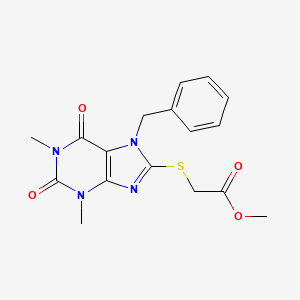
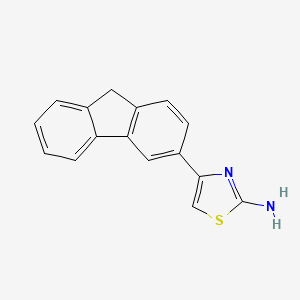
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B2766809.png)
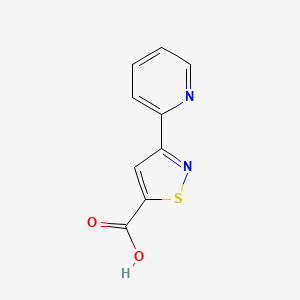
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)
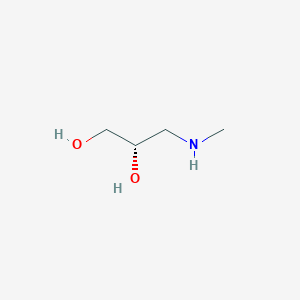
![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)
